Cyanidin-3-rutinoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

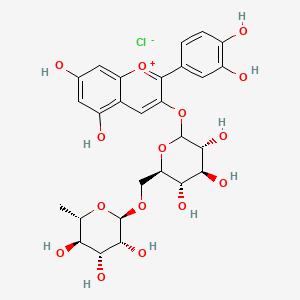

Cyanidin-3-rutinoside, also known as this compound, is a useful research compound. Its molecular formula is C27H31ClO15 and its molecular weight is 631 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Metabolic Disorders

Lipid-Lowering Effects

Cyanidin-3-rutinoside has been identified as a natural inhibitor of lipid digestion and absorption. Research indicates that C3R acts as a mixed-type competitive inhibitor of pancreatic lipase, demonstrating an IC50 value of 59.4 μM. It effectively reduces cholesterol uptake in intestinal cells, suggesting its potential as a lipid-lowering agent . In vitro studies showed that C3R inhibited the formation of cholesterol micelles and reduced the expression of Niemann-Pick C1-like 1 (NPC1L1), a key protein involved in cholesterol absorption .

Anti-Diabetic Properties

C3R has been shown to stimulate insulin secretion from pancreatic β-cells by promoting calcium influx via voltage-dependent calcium channels (VDCCs) and activating the phospholipase C-inositol trisphosphate (PLC-IP3) pathway. This mechanism enhances glucose-induced insulin secretion, indicating its potential role in managing hyperglycemia in diabetic patients . Additionally, C3R may inhibit glucose uptake in intestinal cells, further supporting its anti-diabetic effects .

Cancer Therapy

Anti-Cancer Activities

this compound exhibits promising anti-cancer properties, particularly against leukemia and lymphoma cell lines. Studies have demonstrated that C3R induces apoptosis in HL-60 cells through reactive oxygen species (ROS)-dependent pathways. This apoptotic effect is mediated by the activation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK), which are crucial for cell death signaling . Importantly, C3R selectively targets cancer cells without affecting normal peripheral blood mononuclear cells, highlighting its therapeutic potential with minimal side effects .

Inhibition of Cancer Cell Invasion

Research has also indicated that C3R can inhibit the migration and invasion of cancer cells by modulating the expression of matrix metalloproteinases (MMPs) and plasminogen activators. This modulation occurs at the transcriptional level, suggesting that C3R may play a role in preventing metastasis in various cancers .

Antioxidant and Anti-Inflammatory Effects

This compound is recognized for its antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases. It has been shown to scavenge free radicals and reduce inflammation in various experimental models, making it a candidate for developing functional foods aimed at preventing chronic diseases linked to oxidative damage .

Case Studies and Research Findings

Propiedades

Fórmula molecular |

C27H31ClO15 |

|---|---|

Peso molecular |

631 g/mol |

Nombre IUPAC |

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride |

InChI |

InChI=1S/C27H30O15.ClH/c1-9-19(32)21(34)23(36)26(39-9)38-8-18-20(33)22(35)24(37)27(42-18)41-17-7-12-14(30)5-11(28)6-16(12)40-25(17)10-2-3-13(29)15(31)4-10;/h2-7,9,18-24,26-27,32-37H,8H2,1H3,(H3-,28,29,30,31);1H/t9-,18+,19-,20+,21+,22-,23+,24+,26+,27?;/m0./s1 |

Clave InChI |

ADZHXBNWNZIHIX-IGIRAXBLSA-N |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O)O.[Cl-] |

SMILES canónico |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O)O.[Cl-] |

Sinónimos |

cyanidin 3-rutinoside cyanidin-3-rutinoside |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.